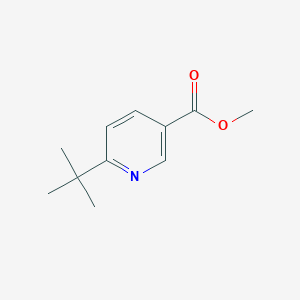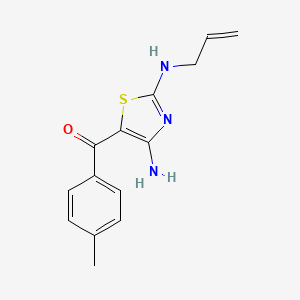
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(アリルアミノ)-4-アミノチアゾール-5-イル)(p-トルイル)メタノンは、分子式C14H15N3OSを持つ合成有機化合物です。この化合物は、硫黄原子と窒素原子を含む5員環であるチアゾール環を特徴としています。
製造方法
合成経路と反応条件
(2-(アリルアミノ)-4-アミノチアゾール-5-イル)(p-トルイル)メタノンの合成は、通常、チアゾール環の形成に続き、アリルアミノ基とp-トルイル基を導入することによって行われます。一般的な方法の1つは、2-アミノチアゾールとp-トルイルイソシアネートを制御された条件下で反応させて、目的の化合物を生成させる方法です。この反応は、通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基を加えて反応を促進させて行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応器や自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone typically involves the formation of the thiazole ring followed by the introduction of the allylamino and p-tolyl groups. One common method involves the reaction of 2-aminothiazole with p-tolyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
反応の種類
(2-(アリルアミノ)-4-アミノチアゾール-5-イル)(p-トルイル)メタノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、ハロゲンやアルキル化剤などの試薬を使用して、特にチアゾール環で置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 酢酸中の臭素によるハロゲン化。
生成される主な生成物
酸化: スルホキシドまたはスルホンが生成されます。
還元: アミンまたはアルコールが生成されます。
置換: ハロゲン化誘導体が生成されます。
科学的研究の応用
(2-(アリルアミノ)-4-アミノチアゾール-5-イル)(p-トルイル)メタノンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗がん活性や抗菌活性など、潜在的な治療効果について検討されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
(2-(アリルアミノ)-4-アミノチアゾール-5-イル)(p-トルイル)メタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用が含まれます。チアゾール環は、水素結合やπ-π相互作用に関与することができ、標的分子の活性を調節することができます。さらに、アリルアミノ基とp-トルイル基は、化合物の結合親和性と特異性を高めることができます。
類似化合物との比較
類似化合物
2-アミノチアゾール: 類似の生物活性を持つより単純な類似体。
4-メチルフェネチルアミン: p-トルイル基を共有していますが、チアゾール環がありません。
チアゾール誘導体: チアゾール環上の置換基が異なる化合物。
独自性
(2-(アリルアミノ)-4-アミノチアゾール-5-イル)(p-トルイル)メタノンは、チアゾール環にアリルアミノ基とp-トルイル基を組み合わせたことで、独自の化学的および生物学的特性を付与しています。この独自性は、さまざまな研究や産業用途において、貴重な化合物となっています。
特性
分子式 |
C14H15N3OS |
|---|---|
分子量 |
273.36 g/mol |
IUPAC名 |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-16-14-17-13(15)12(19-14)11(18)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,17) |
InChIキー |
UHCJHGGLQLTCRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NCC=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
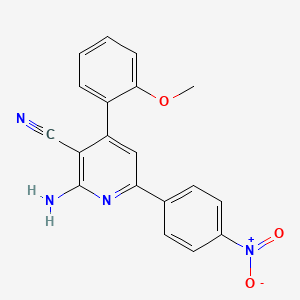
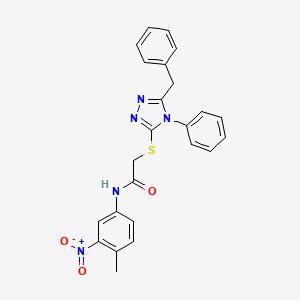
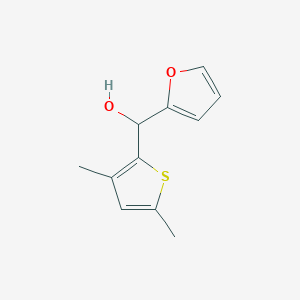
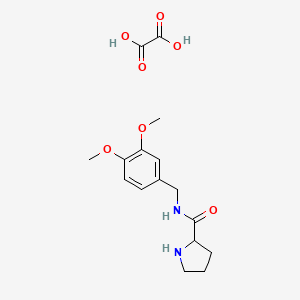
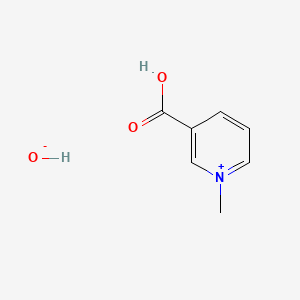


![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)


![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
